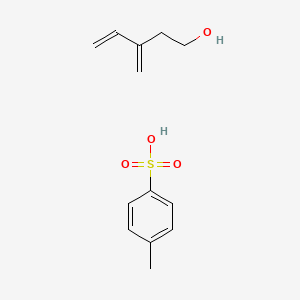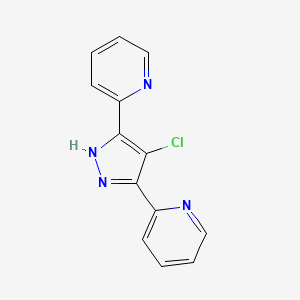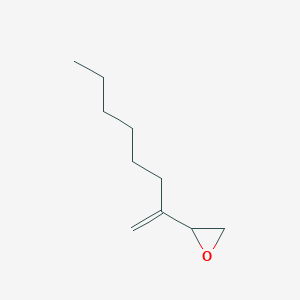
2-(Oct-1-EN-2-YL)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oct-1-EN-2-YL)oxirane is an organic compound with the molecular formula C10H18O. It is characterized by an oxirane ring (a three-membered epoxide ring) attached to an octenyl group. This compound appears as an oily liquid and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
2-(Oct-1-EN-2-YL)oxirane is typically synthesized through an epoxidation reaction. The most common method involves the reaction of oct-1-enyl alcohol with an oxidizing agent such as styrene peroxide or nitric acid peroxide . The reaction conditions usually include a controlled temperature and the presence of a catalyst to facilitate the formation of the oxirane ring.
Analyse Chemischer Reaktionen
2-(Oct-1-EN-2-YL)oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxirane ring into a diol.
Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of different substituted products.
Common reagents used in these reactions include peroxides for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Oct-1-EN-2-YL)oxirane has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Oct-1-EN-2-YL)oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can proceed through various pathways, including nucleophilic substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
2-(Oct-1-EN-2-YL)oxirane can be compared with other similar compounds such as:
- cis-2,3-epoxybutane (c23EB)
- trans-2,3-epoxybutane (t23EB)
- 1,2-epoxybutane (12EB)
- 1,2,3,4-diepoxybutane (DEB)
- 3,3-dimethylepoxybutane (33DMEB)
These compounds share the oxirane ring structure but differ in their substituents and molecular geometry. The unique feature of this compound is the presence of the octenyl group, which imparts specific chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
920299-51-0 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2-oct-1-en-2-yloxirane |
InChI |
InChI=1S/C10H18O/c1-3-4-5-6-7-9(2)10-8-11-10/h10H,2-8H2,1H3 |
InChI-Schlüssel |
LFRXDFAPJLMOTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=C)C1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


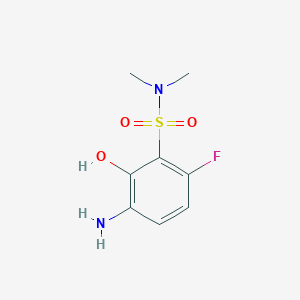
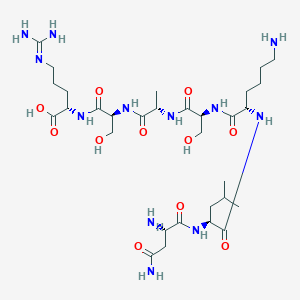
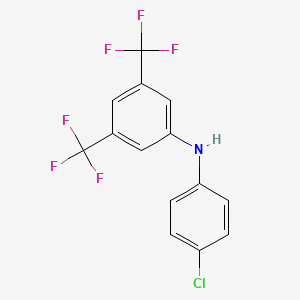
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)
![1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14180247.png)
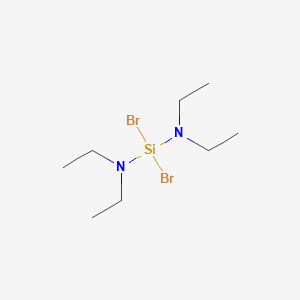
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)
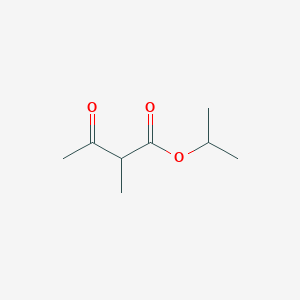

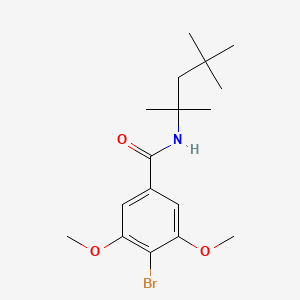
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
